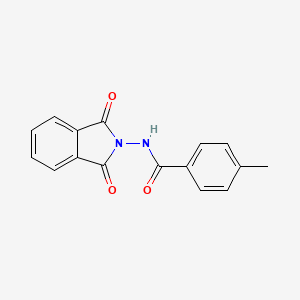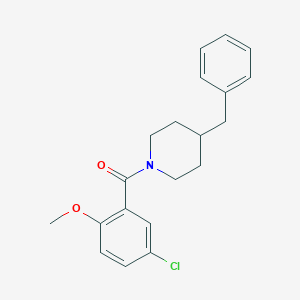
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide, also known as ML-18, is a small molecule compound that has been the subject of scientific research due to its potential applications in various fields. ML-18 is a member of the isoindolinone family, which is known for its diverse biological activities.
作用机制
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been found to inhibit the activity of various protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In addition, this compound has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
实验室实验的优点和局限性
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, this compound has some limitations, including its low solubility in aqueous solutions and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods, such as encapsulation in nanoparticles or liposomes.
未来方向
There are several future directions for research on N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways and cellular processes.
Conclusion:
In conclusion, this compound is a small molecule compound that has shown promise for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. This compound has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
合成方法
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide can be synthesized using a multi-step process that involves the condensation of 4-methylbenzoyl chloride and 3-aminophthalic anhydride to form an intermediate compound, which is then reacted with acetic anhydride to yield this compound. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antibacterial and antiviral properties by disrupting bacterial and viral membranes.
属性
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-6-8-11(9-7-10)14(19)17-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNDXLUMJNQTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)



![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)



![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)

